ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10491701
InChI: InChI=1S/C20H17NO3S/c1-3-24-20(23)15-11(2)21-18-12-7-4-5-8-13(12)19(22)17(18)16(15)14-9-6-10-25-14/h4-10,16,21H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)C4=CC=CC=C42)C
Molecular Formula: C20H17NO3S
Molecular Weight: 351.4 g/mol

ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC10491701

Molecular Formula: C20H17NO3S

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate -

Specification

Molecular Formula C20H17NO3S
Molecular Weight 351.4 g/mol
IUPAC Name ethyl 2-methyl-5-oxo-4-thiophen-2-yl-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C20H17NO3S/c1-3-24-20(23)15-11(2)21-18-12-7-4-5-8-13(12)19(22)17(18)16(15)14-9-6-10-25-14/h4-10,16,21H,3H2,1-2H3
Standard InChI Key NVHALUAPJQSMDJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)C4=CC=CC=C42)C
Canonical SMILES CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)C4=CC=CC=C42)C

Introduction

Ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic molecule that combines several functional groups and structural motifs:

  • Indeno-pyridine core: A fused bicyclic system containing both indene and pyridine rings.

  • Thienyl substituent: A sulfur-containing heterocyclic group (thiophene) attached to the pyridine ring.

  • Ethyl carboxylate: An ester functional group (-COOEt) contributing to its reactivity and solubility properties.

Such compounds are often synthesized for their potential applications in medicinal chemistry, materials science, or as intermediates in organic synthesis.

Synthesis Pathways

Compounds like this are typically synthesized through multistep reactions involving:

  • Cyclization reactions: To form the indeno-pyridine core.

  • Substitution reactions: Introducing the thienyl group via cross-coupling or electrophilic substitution.

  • Esterification: Adding the ethyl carboxylate group.

A common approach might involve using aldehydes or ketones as starting materials alongside thiophene derivatives under acidic or basic conditions.

Medicinal Chemistry

Indeno-pyridine derivatives are known for their biological activities:

  • Anticancer properties: Some analogs exhibit cytotoxicity against tumor cells.

  • Antimicrobial activity: Effective against bacterial and fungal pathogens.

  • Enzyme inhibition: Targeting specific enzymes like kinases or proteases.

Materials Science

The rigid structure of indeno-pyridines makes them candidates for:

  • Organic semiconductors.

  • Photovoltaic materials.

Analytical Characterization

To confirm the structure and purity of such compounds, the following techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): Identifies chemical environments of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detects functional groups like esters and thiophene rings.

  • X-ray Crystallography: Provides detailed three-dimensional structural information.

Challenges in Research

Developing such compounds involves challenges:

  • Synthetic complexity: Multi-step reactions require optimization to improve yields.

  • Stability issues: Sensitive functional groups like esters may hydrolyze under certain conditions.

  • Biological evaluation: Requires extensive in vitro and in vivo testing for potential applications.

Further information about this specific compound would require access to experimental studies or specialized databases not covered by the current search results.

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